Cas no 68786-66-3 (Triclabendazole)

Triclabendazole is an anthelmintic drug offering potent activity against mature and developing stages of Fasciola species in ruminants. Its unique mechanism of action inhibits the parasite's energy metabolism, facilitating a rapid clearance of infection. This efficacy, coupled with a broad margin of safety, makes it a valuable tool for integrated parasite control programs.
Triclabendazole structure
Triclabendazole structure
商品名:Triclabendazole
CAS番号:68786-66-3
MF:C14H9Cl3N2OS
メガワット:359.6581
MDL:MFCD00864519
CID:58867
PubChem ID:135727143

Triclabendazole 化学的及び物理的性質

名前と識別子

    • 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzo[d]imidazole
    • 6-chloro-5-(2,3-dichlorophenoxy)-2-methylthio-benzimidazole
    • Triclabendazole
    • CGA89317
    • Triclofenac
    • 5-Chloro-6-(2,3-dichlorophenoxy)-2-(methylthio)benzimidazole
    • 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)benzimidazole
    • 三氯苯达唑原药粉生产厂家行情价格
    • Fasinex
    • C14H9Cl3N2OS
    • Triclabendazolum [INN-Latin]
    • Triclabendazol [INN-Spanish]
    • CGA 89317
    • 5-Chloro-6-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole
    • CPD000466357
    • MLS001424101
    • 4784C8E03O
    • Triclabendazole, 98%
    • SMR000466357
    • 5-Chloro-6-(2,3-dichlorophenoxy)-2-(methylt
    • Triclabendazol
    • Triclabendazole, EuropePharmacopoeia (EP) Reference Standard
    • SR-01000759363
    • Pharmakon1600-01505786
    • AC-7627
    • T2826
    • 6-CHLORO-2-(METHYLSULFANYL)-1H-1,3-BENZIMIDAZOL-5-YL (2,3-DICHLOROPHENYL) ETHER
    • AKOS005439340
    • NC00131
    • Triclabendazole, VETRANAL(TM), analytical standard
    • NSC-759250
    • NSC 759250
    • MLS000876812
    • CGA-89317
    • s4114
    • NS00000576
    • Triclabendazole (USAN/INN)
    • Q419739
    • DTXSID7043952
    • NQPDXQQQCQDHHW-UHFFFAOYSA-N
    • Triclabendazolum
    • 1H-Benzimidazole, 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-
    • Triclabendazolum (INN-Latin)
    • HY-B0621
    • KS-5329
    • Egaten (TN)
    • AB00639964-10
    • NVP-EGA230
    • KUC103451N
    • MFCD00864519
    • D07364
    • EGA230B
    • AT10531
    • P02BX04
    • CCG-100881
    • SW197511-2
    • HMS3715P16
    • CAS-68786-66-3
    • DTXCID5023952
    • 6-[2,3-bis(chloranyl)phenoxy]-5-chloranyl-2-methylsulfanyl-1H-benzimidazole
    • TRICLABENDAZOLE [INN]
    • SCHEMBL165712
    • Z3069281092
    • TRICLABENDAZOLE [WHO-DD]
    • UNII-4784C8E03O
    • AB00639964_12
    • DB12245
    • SR-01000759363-4
    • 1H-BENZIMIDAZOLE, 5-CHLORO-6-(2,3-DICHLOROPHENOXY)-2-(METHYLTHIO)-
    • 68786-66-3
    • Fasinex (TN)
    • SB17173
    • 5-CHLORO-6-(2,3-DICHLOROPHENOXY)-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE
    • CCRIS 8988
    • TRICLABENDAZOLE [MART.]
    • Triclabendazole Micronized
    • AB00639964_13
    • Oprea1_236106
    • 6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfanyl-1H-benzimidazole;Triclabendazole
    • Triclabendazole for system suitability, EuropePharmacopoeia (EP) Reference Standard
    • 6-chloro-5-(2,3-dichlorophenoxy)-2-methylthiobenzimidazole
    • TRICLABENDAZOLE [ORANGE BOOK]
    • BRD-K81916719-001-05-5
    • CCG-268150
    • HMS3744I09
    • HMS2051E16
    • AKOS015950804
    • TRICLABENDAZOLE [MI]
    • Triclabendazol (INN-Spanish)
    • HMS3370H02
    • BDBM58491
    • TRICLABENDAZOLE (MART.)
    • NCGC00164610-02
    • CHEBI:94759
    • Egaten
    • FT-0602564
    • JA9
    • Triclabendazole [USAN:INN:BAN]
    • NSC759250
    • CHEMBL1086440
    • SBI-0207022.P001
    • HMS2232D14
    • A836250
    • 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfanyl)-1H-1,3-benzodiazole
    • TRICLABENDAZOLE [USAN]
    • 5-Chloro-6-(2',3'-dichlorophenoxy)-2-(methylthio)benzimidazole
    • 5-chloro-6-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzo[d]imidazole
    • 6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfanyl-1H-benzimidazole
    • 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole
    • MLS000759473
    • HMS3393E16
    • HMS3652M16
    • 5-[2,3-bis(chloranyl)phenoxy]-6-chloranyl-2-methylsulfanyl-1H-benzimidazole
    • Triclabendazole 100 microg/mL in Acetonitrile
    • NCGC00164610-01
    • cid_50248
    • Tox21_112231
    • 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfanyl)-1H-benzimidazole
    • NCGC00164610-08
    • BRD-K81916719-001-14-7
    • STK332284
    • BRD-K81916719-001-13-9
    • MDL: MFCD00864519
    • インチ: 1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)
    • InChIKey: NQPDXQQQCQDHHW-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C2C(=C([H])C=1OC1C([H])=C([H])C([H])=C(C=1Cl)Cl)N=C(N2[H])SC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 357.95000
  • どういたいしつりょう: 357.95
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 365
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 63.2
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 5.7

じっけんとくせい

  • 色と性状: 固体。
  • 密度みつど: 1.3875 (rough estimate)
  • ゆうかいてん: 174-176°C
  • ふってん: 495.9°C at 760 mmHg
  • フラッシュポイント: 253.7oC
  • 屈折率: 1.6000 (estimate)
  • あんていせい: Stability
  • PSA: 63.21000
  • LogP: 6.03730
  • ようかいせい: まだ確定していません。
  • マーカー: 9652
  • じょうきあつ: 0.0±1.3 mmHg at 25°C

Triclabendazole セキュリティ情報

  • シグナルワード:None
  • 危害声明: H315-H319-H335
  • 警告文: P273; P501
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • RTECS番号:DD6747000
  • 危険物標識: Xn
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Triclabendazole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Triclabendazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0838-1 mL * 10 mM (in DMSO)
Triclabendazole
68786-66-3 98.35%
1 mL * 10 mM (in DMSO)
¥ 355 2023-09-07
BAI LING WEI Technology Co., Ltd.
990048-10G
Triclabendazole, 98%
68786-66-3 98%
10G
¥ 112 2022-04-26
Ambeed
A206752-10g
6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzo[d]imidazole
68786-66-3 98%
10g
$22.0 2025-02-19
ChemScence
CS-2859-100mg
Triclabendazole
68786-66-3 98.72%
100mg
$113.0 2022-04-26
eNovation Chemicals LLC
D520206-5g
Triclabendazole
68786-66-3 97%
5g
$200 2024-05-24
eNovation Chemicals LLC
D480544-100g
Triclabendazole
68786-66-3 98%
100g
$200 2024-05-24
eNovation Chemicals LLC
D480544-1kg
Triclabendazole
68786-66-3 98%
1kg
$960 2024-05-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0838-25 mg
Triclabendazole
68786-66-3 93.18%
25mg
¥355.00 2022-02-28
TRC
T774175-1g
Triclabendazole
68786-66-3
1g
$ 81.00 2023-09-05
eNovation Chemicals LLC
D488419-100g
6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzo[d]imidazole
68786-66-3 97%
100g
$200 2024-06-05

Triclabendazole 関連文献

Triclabendazoleに関する追加情報

Comprehensive Overview of Triclabendazole (CAS No. 68786-66-3): Mechanism, Applications, and Emerging Trends

Triclabendazole (CAS No. 68786-66-3) is a benzimidazole derivative widely recognized for its potent anthelmintic properties. This compound has garnered significant attention in veterinary and human medicine due to its exceptional efficacy against parasitic infections, particularly those caused by liver flukes (Fasciola hepatica and Fasciola gigantica). The triclabendazole mechanism of action involves disruption of microtubule polymerization in parasites, leading to impaired glucose uptake and eventual paralysis. Its unique activity against both immature and adult stages of flukes sets it apart from other anthelmintics, making it a first-line treatment for fascioliasis.

Recent studies highlight the growing importance of triclabendazole resistance as a critical challenge in parasitic disease management. Researchers are actively investigating triclabendazole alternatives and combination therapies to address this issue. The compound's pharmacokinetic profile demonstrates excellent absorption and distribution, with peak plasma concentrations occurring within 4-8 hours post-administration. Metabolism occurs primarily in the liver, yielding active sulfoxide and sulfone metabolites that contribute to its therapeutic effects.

The global triclabendazole market is projected to grow steadily, driven by increasing prevalence of zoonotic diseases and expanding livestock production. Pharmaceutical manufacturers are optimizing triclabendazole formulation strategies to enhance bioavailability and reduce side effects. Current triclabendazole dosage guidelines vary by application: 10 mg/kg for human fascioliasis (single dose) and 12 mg/kg for veterinary use (often repeated after 48 hours). Regulatory agencies including the FDA and EMA maintain strict triclabendazole safety standards to ensure therapeutic efficacy while minimizing environmental impact.

Emerging research explores novel applications of triclabendazole drug interactions with other antiparasitics, potentially expanding its clinical utility. Scientists are also developing sensitive triclabendazole detection methods in biological samples to support pharmacokinetic studies. Environmental concerns regarding triclabendazole ecotoxicity have prompted investigations into its degradation pathways and ecological persistence. The veterinary community particularly values its triclabendazole withdrawal period of 56 days for milk and 28 days for meat in cattle, ensuring food safety compliance.

Quality control in triclabendazole synthesis remains paramount, with manufacturers adhering to strict GMP standards. Analytical techniques like HPLC and LC-MS are employed to verify the triclabendazole purity of commercial preparations. The compound's stability under various storage conditions (recommended at 2-8°C in airtight containers) ensures consistent potency throughout its shelf life. Recent patents disclose improved triclabendazole crystal forms with enhanced solubility profiles, addressing formulation challenges.

From a clinical perspective, triclabendazole adverse effects are generally mild (nausea, abdominal pain) but require monitoring in patients with hepatic impairment. The WHO includes triclabendazole in its Model List of Essential Medicines, underscoring its public health importance. Diagnostic advancements now enable precise triclabendazole sensitivity testing for parasite strains, guiding treatment protocols. Ongoing trials evaluate its potential against other trematode infections, possibly widening its therapeutic scope.

In agricultural sectors, proper triclabendazole administration protocols help maintain animal welfare while preventing drug resistance development. The scientific community continues to investigate the triclabendazole molecular structure-activity relationship to inform next-generation analogs. Environmental monitoring programs track triclabendazole residues in water systems near livestock operations, informing sustainable use practices. As global travel increases, awareness of triclabendazole for fascioliasis prophylaxis grows among healthcare providers serving endemic regions.

The future of triclabendazole research appears promising, with nanotechnology approaches exploring triclabendazole nanoparticle delivery systems for enhanced targeting. Comparative studies assess its cost-effectiveness against surgical interventions in complicated parasitic cases. Academic and industrial laboratories maintain active triclabendazole patent filings for novel applications and formulations, reflecting sustained commercial interest. With climate change potentially expanding parasite habitats, the demand for effective triclabendazole-based solutions may increase significantly in coming decades.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:68786-66-3)Triclabendazole
A836250
清らかである:99%
はかる:500mg
価格 ($):462.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:68786-66-3)Triclabendazole
sfd3114
清らかである:99%
はかる:200KG
価格 ($):問い合わせ